Brucine sulfate heptahydrate
Description
Historical Trajectory of Academic Investigation
The academic investigation of brucine (B1667951) sulfate (B86663) heptahydrate is intrinsically linked to the broader study of alkaloids in the 19th and early 20th centuries. Brucine, extracted from the seeds of Strychnos nux-vomica and related plants, is a dimethoxy analog of strychnine (B123637). Early research focused on the isolation, purification, and structural elucidation of these complex natural products.
A significant historical application that brought brucine and its salts to the forefront of organic chemistry was its use as a chiral resolving agent . Long before the advent of modern chiral chromatography, the large, rigid, and chiral structure of brucine allowed for the separation of racemic mixtures of acids through the formation of diastereomeric salts. These diastereomers, possessing different physical properties such as solubility, could then be separated by fractional crystallization.
Furthermore, brucine sulfate established a specific and crucial role in analytical chemistry . It became a key reagent in the colorimetric determination of nitrate (B79036) ions in various samples, including water. lookchem.comspectrumchemical.comchemicalbook.com This method relies on the reaction of brucine sulfate with nitrate in a sulfuric acid medium to produce a colored complex, the intensity of which is proportional to the nitrate concentration and can be measured spectrophotometrically. acs.org The American Chemical Society (ACS) has long included brucine sulfate in its compendium of reagent chemicals, providing detailed specifications and testing procedures for its use in nitrate analysis, cementing its status as a standard analytical reagent. spectrumchemical.comacs.orgacs.org
| Property | Value |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O |
| Molecular Weight | 1013.11 g/mol |
| Appearance | White to off-white crystalline powder lookchem.com |
| Melting Point | 180 °C (decomposes) lookchem.comsigmaaldrich.com |
| Solubility | Soluble in hot water lookchem.comchemicalbook.com |
| Optical Activity | [α]22/D −24° (c = 1 in H₂O) sigmaaldrich.com |
| Data sourced from various chemical suppliers and databases. lookchem.comchemicalbook.comsigmaaldrich.com |
Contemporary Significance and Research Scope in Chemical Sciences
While its use in nitrate analysis continues, the contemporary significance of brucine sulfate heptahydrate has expanded into advanced materials science and biophysical chemistry. Its inherent chirality remains its most valuable attribute, now exploited in more sophisticated contexts.
A prominent area of modern research is its application as a chiral dopant in the study of lyotropic and chromonic liquid crystals (LCLCs) . rsc.orgcolorado.eduresearchgate.net In this context, the addition of small amounts of this compound to an achiral liquid crystal system can induce a chiral (cholesteric) phase. colorado.eduresearchgate.netresearchgate.net Researchers utilize this induced chirality to investigate fundamental physical phenomena, such as:
The formation of complex three-dimensional director fields and defect structures. colorado.eduresearchgate.net
The effects of confinement and boundary conditions on chiral symmetry breaking. rsc.org
The relationship between the concentration of the chiral dopant and the helical pitch of the resulting cholesteric phase. researchgate.net
These studies are crucial for advancing the understanding of self-assembly and the behavior of soft matter, which has implications for the development of novel optical materials and sensors. rsc.orgcolorado.edu
| Research Area | Application of this compound | Investigated Phenomena | Reference |
| Lyotropic Chromonic Liquid Crystals | Chiral dopant | Inducing and studying double-twist configurations and the influence of dopant concentration on chiral handedness. | researchgate.netresearchgate.net |
| Lyotropic Nematic Liquid Crystals | Chiral agent | Inducing a cholesteric phase to enable 3D imaging and visualization of complex director structures and defects. | colorado.edu |
| Confined Liquid Crystals | Chiral dopant | Studying chiral symmetry breaking and the formation of metastable structures in confined geometries like sessile droplets. | rsc.org |
| Micellar Liquid Crystals | Chiral agent | Investigating the influence of brucine on the phase diagrams and structural ordering of micellar cholesteric phases. | researchgate.net |
| This table summarizes recent research findings on the use of this compound in liquid crystal studies. |
Beyond materials science, this compound also serves as a tool in biochemical research. For instance, it has been used as a reference bitter compound in the development and characterization of bioluminescence-based assays for human bitter taste receptors (TAS2Rs). biorxiv.org Its interaction with these receptors helps in understanding the molecular basis of taste perception.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60583-39-3 |
|---|---|
Molecular Formula |
C23H30N2O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1 |
InChI Key |
CUPIRWMKFNPKKM-FIMIILAWSA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |
Other CAS No. |
4845-99-2 5787-00-8 |
physical_description |
Off-white crystalline powder; [Acros Organics MSDS] |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Molecular Derivatization
Strategies for Brucine (B1667951) Scaffold Modification
Modification of the brucine scaffold involves a variety of chemical transformations that target its key functional moieties. These strategies are crucial for creating derivatives with altered properties and for their use as chiral ligands or catalysts in asymmetric synthesis. orientjchem.org
The brucine molecule offers several reactive sites for functional group transformations, including the tertiary amine, the amide group, the aromatic ring with its methoxy (B1213986) groups, the carbon-carbon double bond, and the ether linkage. orientjchem.org
One notable transformation is the late-stage C-H functionalization. Dirhodium(II)-catalyzed intermolecular C-H insertion has been successfully applied to brucine, allowing for the creation of new carbon-carbon bonds with remarkable chemoselectivity and predictable regioselectivity. researchgate.net This method provides a powerful tool for diversification by installing synthetic handles at specific positions, such as the N-methyl group. researchgate.net
Other functional group transformations include:
N-Oxidation: The tertiary amine can be oxidized to form brucine N-oxide, a derivative that has been investigated as a nucleophilic organocatalyst. tcichemicals.com
N-Alkylation: The tertiary amine can undergo N-alkylation with various halogenated hydrocarbons, such as in the synthesis of N-(5-carboxypentyl)brucinium bromide from 6-bromohexanoic acid. fishersci.com
Amide Moiety Reactions: The amide group can undergo reactions such as condensation with primary amines. orientjchem.org For example, reaction with ethylenediamine (B42938) can produce a brucine-ethylenediamine derivative. fishersci.com
Aryl Moiety Modification: The dimethoxy-substituted aromatic ring can be modified. For instance, demethoxypentafluorophenylation has been reported. orientjchem.org
C=C Subunit Reactions: The carbon-carbon double bond can undergo dihydroxylation to form brucine diol or hydrogenation. orientjchem.org
Ether Linkage Cleavage: The ether subunit can be cleaved through hydrogenative processes. orientjchem.org
Table 1: Examples of Functional Group Transformations on the Brucine Scaffold
| Target Moiety | Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Tertiary Amine | C-H Functionalization | Dirhodium(II) catalyst | C-C bond formation at N-methyl | researchgate.net |
| Tertiary Amine | N-Oxidation | Oxidizing agents | Brucine N-oxide | tcichemicals.com |
| Tertiary Amine | N-Alkylation | 6-bromohexanoic acid | N-(5-carboxypentyl)brucinium bromide | fishersci.com |
| Amide Moiety | Condensation | Ethylenediamine, Boric acid | Brucine-ethylenediamine derivative | fishersci.com |
| C=C Double Bond | Dihydroxylation | - | Brucine diol | orientjchem.org |
The derivatization of brucine is often aimed at creating molecules with enhanced utility in research, particularly in the field of asymmetric catalysis. By modifying the brucine scaffold, new chiral ligands and organocatalysts can be synthesized. tcichemicals.com
For instance, brucine diol, obtained from the dihydroxylation of brucine, has shown excellent molecular recognition capabilities. tcichemicals.com It can be used to form complexes with metal ions, such as copper, to create catalysts for asymmetric reactions like the conjugate addition of glycine (B1666218) (ket)imines to nitroalkenes. tcichemicals.com This approach allows for stereodivergent synthesis, where both syn- and anti-addition products can be obtained with high selectivity by using catalysts derived from a single chiral source. tcichemicals.com
Brucine N-oxide has been explored as a nucleophilic organocatalyst in the Morita-Baylis-Hillman (MBH) reaction. tcichemicals.comugr.es Dual catalysis systems, combining brucine N-oxide with other catalysts like proline, have been developed for asymmetric MBH reactions. tcichemicals.com
Furthermore, the synthesis of conjugates, such as porphyrin-brucine conjugates through N-alkylation, demonstrates the potential to combine the properties of brucine with other functional molecules for specific research applications. fishersci.com
Table 2: Brucine Derivatives for Enhanced Research Utility
| Brucine Derivative | Synthetic Modification | Application | Finding | Reference |
|---|---|---|---|---|
| Brucine diol-copper complex | Dihydroxylation of brucine and complexation with copper | Asymmetric conjugate addition | Stereodivergent synthesis of syn- and anti-products with high diastereo- and enantioselectivity. | tcichemicals.com |
| Brucine N-oxide | N-oxidation of brucine | Morita-Baylis-Hillman (MBH) reaction | Acts as a nucleophilic organocatalyst. | tcichemicals.comugr.es |
| Porphyrin-brucine conjugate | N-alkylation with alkylbromotetraphenylporphyrin | - | Synthesis of a hybrid molecule combining the properties of both moieties. | fishersci.com |
Functional Group Transformations
Stereoselective Synthesis of Brucine Congeners and Related Alkaloids
The complex polycyclic structure of brucine has inspired the development of synthetic strategies not only for its own modification but also for the synthesis of its congeners and other related alkaloids. The biosynthesis of brucine is understood to occur via the hydroxylation and methylation of strychnine (B123637). sigmaaldrich.com
Synthetic efforts have focused on mimicking these natural pathways and developing novel routes. For example, the total synthesis of strychnine, a closely related alkaloid, has been a long-standing challenge in organic chemistry and has spurred the development of new synthetic methods. sigmaaldrich.com These methods often involve complex cyclization cascades to construct the intricate ring system.
The semi-synthesis of bis-Strychnos alkaloids, such as sungucine and isosungucine, has been achieved starting from the commercially available and structurally similar (-)-strychnine. thermofisher.com This approach utilizes the existing chiral scaffold of strychnine to build more complex dimeric structures, highlighting the utility of these natural products as advanced intermediates in the synthesis of their congeners. thermofisher.com The strategies often involve biomimetic reactions, such as the Mannich reaction, to couple monomeric units. thermofisher.com
The development of stereoselective synthetic routes is crucial for producing specific isomers of these complex molecules, which is essential for studying their biological activities and for their application as chiral catalysts and auxiliaries. tcichemicals.com
Advanced Crystallographic and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis of Supramolecular Assemblies
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of dibrucinium sulfate(VI) heptahydrate, with the chemical formula 2C₂₃H₂₇N₂O₄⁺·SO₄²⁻·7H₂O, reveals a complex network of hydrogen bonds. researchgate.net These interactions are crucial in stabilizing the crystal lattice. The primary interactions involve hydrogen bonds between the brucinium cations, sulfate (B86663) anions, and water molecules. researchgate.net Specifically, N—H⁺⋯O⁻ and O—H⋯O hydrogen bonds link the cationic and anionic/water layers. researchgate.net
Computational models and energy frameworks have been employed to further understand these interactions. These studies indicate that in brucine (B1667951) sulfate hydrates, the water molecules occupy voids and are stabilized by host-host interactions, which account for a significant portion of the total interaction energy. The hydrogen-bonding networks in the dihydrate (HyA) and tetrahydrate (HyB) forms have been resolved, highlighting the critical role of water in stabilizing the supramolecular frameworks.
Crystal Packing and Layered Structures
The components of dibrucinium sulfate(VI) heptahydrate are organized into distinct layers. researchgate.net The structure consists of puckered sheets of brucinium cations separated by layers composed of hydrogen-bonded, disordered sulfate anions and water molecules. researchgate.net This layered arrangement is a defining characteristic of the crystal packing. The voids within these layers, with dimensions of approximately 3–5 Å, are capable of accommodating water molecules, which explains the compound's tendency to form various hydrates.
Polymorphism and Pseudopolymorphism Investigations
Brucine sulfate exhibits a complex solid-form landscape, characterized by the existence of multiple hydrate (B1144303) forms (pseudopolymorphs) and an amorphous phase. researchgate.net The interconversion between these forms is highly sensitive to environmental conditions, particularly relative humidity (RH). researchgate.net
Hydrate Forms and Stoichiometric Variability
Research has identified three primary hydrate forms of brucine sulfate, denoted as HyA, HyB, and HyC, in addition to an amorphous form. researchgate.net The stoichiometry and stability of these hydrates vary significantly with relative humidity.
HyA (Dihydrate/Heptahydrate variation): This is the most common form obtained from crystallization in water. researchgate.net It is stable at a relative humidity of 26% or higher at room temperature and can contain between 6.5 and 7.4 water molecules per formula unit of brucine sulfate. researchgate.net Some studies also refer to this as a dihydrate, which exhibits nonstoichiometric dehydration below 40% RH. acs.org
HyB (Hexahydrate/Tetrahydrate): This form is only stable within a very narrow RH window at room temperature (22%–25%) and has a hexahydrate stoichiometry. researchgate.net Other research characterizes HyB as a stoichiometric tetrahydrate. researchgate.netacs.org
HyC (Variable Hydrate): Forming at RH values of 20% or lower, this hydrate shows a variable water content of five or fewer water molecules per brucine sulfate unit. researchgate.net Another study describes HyC as being stable at RH ≥ 55% at 25 °C and containing 3.65–3.85 moles of water. aps.org
The following table summarizes the different hydrate forms and their characteristics based on available research.
| Hydrate Form | Water Content (moles H₂O/mole Brucine Sulfate) | Stability Range (Relative Humidity) | Notes |
| HyA | 6.5 - 7.4 (or ~2) | ≥ 26% RH at RT | The most common form from water crystallization. researchgate.net Referred to as a dihydrate in some studies. |
| HyB | 6 (or 4) | 22% - 25% RH at RT | Stoichiometric hydrate. researchgate.netacs.org |
| HyC | ≤ 5 (or 3.65 - 3.85) | ≤ 20% RH or ≥ 55% at 25°C | Non-stoichiometric hydrate. researchgate.netaps.org |
Phase Transitions and Dehydration/Hydration Behavior
The various solid forms of brucine sulfate undergo phase transitions in response to changes in humidity and temperature. The removal of essential water molecules that stabilize the hydrate structures can lead to a collapse of the crystal lattice into an amorphous state. researchgate.net
The dehydration of the tetrahydrate (HyB) at RH values below 10% results in the formation of amorphous brucine. acs.org This amorphous phase can, in turn, recrystallize into hydrated forms upon exposure to moisture. The dehydration of HyC occurs in a single step at RH < 55% at 25°C, yielding an anhydrous form. aps.org These transitions are often reversible, though the kinetics can be slow. researchgate.net The complex interplay between the different solid forms is crucial in understanding the stability and behavior of brucine sulfate.
Crystallization Kinetics and Mechanism Studies
While detailed kinetic studies with quantitative rate constants for the crystallization of brucine sulfate heptahydrate are not extensively documented, the existing research provides significant insights into the factors governing the formation of its various solid forms. The crystallization process is a clear example of the interplay between thermodynamic and kinetic control.
The formation of the different hydrates of brucine sulfate is highly dependent on the crystallization conditions, particularly temperature and water activity. aps.org The dihydrate (HyA) is considered the thermodynamically stable form under high relative humidity conditions. In contrast, the tetrahydrate (HyB) and the non-stoichiometric 3.86-hydrate (HyC) are products of kinetic control. This indicates that under certain conditions, the faster-forming, metastable phases (HyB and HyC) are favored over the more stable dihydrate.
The preparation methods for the different hydrates illustrate the practical application of controlling crystallization kinetics:
| Hydrate Form | Preparation Method |
| Dihydrate (HyA) | Stirring a suspension of brucine in water at 40–50 °C for one day. aps.org |
| Tetrahydrate (HyB) | Stirring a brucine suspension in water at 0 °C for one day. aps.org |
| 3.85-Hydrate (HyC) | Stirring a brucine suspension in water at 20–30 °C for one day. aps.org |
A proposed mechanism for the dehydration of a kinetically favored 3.86-hydrate suggests that a shift in the brucine ribbons within the honeycomb-like layers leads to the opening of channels, facilitating the release of water molecules. researchgate.net This highlights the structural rearrangements that underpin the phase transitions. The formation of an amorphous phase upon dehydration of some hydrates is a significant kinetic phenomenon, as the amorphous solid is in a higher energy state and can have different physicochemical properties. researchgate.net
Role as a Chiral Dopant in Lyotropic Liquid Crystal Systems
This compound, a non-amphiphilic molecule, serves as a significant chiral dopant in the field of materials science, particularly for inducing chirality in lyotropic liquid crystal (LC) systems. nih.gov Its addition to achiral lyotropic nematic mixtures can lead to the formation of chiral nematic, or cholesteric, phases. researchgate.net This has been instrumental in studying and developing advanced materials with unique optical properties.
Research has demonstrated that doping nematic lyotropic mixtures with this compound can produce a range of cholesteric phases, identified as discotic (ChD), calamitic (ChC), and biaxial (ChB). nih.gov In fact, lyotropic mixtures exhibiting the biaxial cholesteric (ChB) phase have been exclusively obtained through doping with either brucine or this compound. nih.govmdpi.com The transitions between these cholesteric phases have been a subject of theoretical and experimental investigation. nih.govmdpi.com
Studies involving lyotropic chromonic liquid crystals (LCLCs) have also utilized this compound to investigate chiral symmetry breaking. In systems composed of Sunset Yellow (SSY) and water, the addition of this compound as a chiral dopant influences the double-twist (DT) director configurations that form under confinement. researchgate.netrsc.orgaps.org While achiral LCLC systems under confinement can exhibit spontaneous twist deformations with both handednesses appearing equally, the introduction of a small quantity of a chiral dopant like this compound breaks this symmetry, favoring one handedness over the other. rsc.org
The influence of brucine sulfate doping is also explored in terms of its packing at the electric double layer and its effect on orientational fluctuations, which can favor the formation of the cholesteric discotic phase. chemfaces.com
Interactive Data Tables
Table 1: Examples of Lyotropic Liquid Crystal Systems Doped with this compound
| Base Lyotropic System | Dopant & Concentration | Observed Phase/Effect | Reference(s) |
| Sunset Yellow (SSY) / Water | This compound (0.1% wt/wt) | Formation of homochiral double-twist (DT) configurations. | researchgate.netaps.org |
| Sunset Yellow (SSY) / Water | This compound (0% to 0.4% wt/wt) | Breaks chiral symmetry balance in confined sessile droplets. | rsc.org |
| Sodium Decyl Sulfate (SDS) / 1-Decanol / Water | This compound (1 wt%) | Preparation of a cholesteric phase for viscosity measurements. | optica.org |
| Potassium Laurate / Decanol / D₂O | This compound | Formation of cholesteric phases; pitch varies with dopant concentration. | chemfaces.com |
| Potassium Laurate / Potassium Sulfate / Dodecanol / Water | Brucine Sulfate | Induction of Calamitic Cholesteric (ChC) phase from Calamitic Nematic (NC) phase. | researchgate.net |
| Nads / Decanol / H₂O | Brucine Sulfate | Observation of a biaxial cholesteric phase (ChBX) between ChD and ChC phases. | researchgate.net |
Table 2: Order Parameter (P₂) in a Doped Lyotropic System
| Liquid Crystal Phase | Order Parameter (P₂) | System Composition | Reference |
| Calamitic Nematic (NC) | 0.8133(6) | Potassium Laurate / Potassium Sulfate / Dodecanol / Water | researchgate.net |
| Calamitic Cholesteric (ChC) | 0.747(2) | Potassium Laurate / Potassium Sulfate / Dodecanol / Water + Brucine Sulfate | researchgate.net |
Comprehensive Spectroscopic and Spectrometric Characterization
Vibrational Spectroscopy (FTIR, Raman) for Structural and Conformational Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural and conformational details of brucine (B1667951) sulfate (B86663) heptahydrate.
FTIR Spectroscopy:
The FTIR spectrum of brucine sulfate provides critical information about its functional groups. A distinctive feature is the presence of S=O stretching vibrations, which are characteristic of the sulfate group, typically observed in the 1050–1200 cm⁻¹ region. For the related compound brucine, the FTIR spectrum reveals a characteristic carbonyl (-C=O) stretch at 1653 cm⁻¹, an aromatic stretch around 1500 cm⁻¹, and several peaks at 2842, 2868, 2903, and 2928 cm⁻¹ corresponding to the C-H bonds of saturated carbons. researchgate.net The presence of water of hydration in brucine sulfate heptahydrate would also be evident in the FTIR spectrum, typically as a broad absorption band in the high-frequency region (around 3500 cm⁻¹).
Raman Spectroscopy:
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In situ Raman spectroscopy has been utilized to track real-time structural changes in brucine sulfate hydrates during hydration and dehydration cycles. This technique is sensitive to the crystalline lattice and the interactions of the water molecules within the structure. For brucine, a stand-alone FT-Raman spectrometer has been used to obtain its spectrum, providing further data for structural analysis. nih.gov Density Functional Theory (DFT) calculations have been employed to simulate the vibrational spectra of brucine, showing good agreement with experimental data and aiding in the assignment of vibrational modes. researchgate.net
| Spectroscopic Data for Brucine and Related Compounds | |
| Technique | Key Findings |
| FTIR | Distinctive S=O stretches for brucine sulfate at 1050–1200 cm⁻¹. |
| FTIR | Characteristic carbonyl (-C=O) stretch for brucine at 1653 cm⁻¹. researchgate.net |
| FTIR | Aromatic stretch for brucine around 1500 cm⁻¹. researchgate.net |
| FTIR | C-H bond stretches for brucine at 2842, 2868, 2903, and 2928 cm⁻¹. researchgate.net |
| Raman | Used to monitor real-time structural changes during hydration/dehydration of brucine sulfate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. tcichemicals.com
While specific NMR data for this compound is not extensively detailed in the provided results, data for the parent compound, brucine, is available and provides a foundational understanding. nih.gov The complex structure of brucine, with its numerous distinct protons and carbons, results in a complex NMR spectrum that allows for detailed structural assignment.
Vibrational circular dichroism (VCD) studies, which can be correlated with NMR data, have been used to identify the predominant conformation of related alkaloid structures in solution. researchgate.net These studies suggest that for similar compounds with sulfate counterions, interactions with the solvent or weakly associated counterions can stabilize specific conformations. acs.org
Mass Spectrometry Techniques in Structural Research
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.
The molecular formula of this compound is C₄₆H₆₈N₄O₁₉S, with a molecular weight of approximately 1013.11 g/mol . The monoisotopic mass is calculated to be 1012.41984713 Da. nih.gov The mass of the anhydrous brucine sulfate is 887.0 g/mol . nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a common method for the detection and quantification of brucine. wikipedia.org Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to determine the presence of brucine in various biological samples. frontiersin.org Electrospray ionization (ESI) is a soft ionization technique often used in conjunction with MS for the analysis of brucine and its metabolites. oup.com The fragmentation patterns obtained from tandem MS (MS/MS) and multi-stage tandem MS (MSⁿ) experiments provide valuable information for structural confirmation and metabolite identification. oup.com For instance, in the analysis of brucine, the base fragment ion at m/z 324 is often used for quantitative analysis. oup.com
Electronic Absorption and Circular Dichroism Spectroscopy for Chiroptical Analysis
Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are employed to investigate the chiroptical properties of this compound, stemming from its chiral nature.
UV-Vis Spectroscopy:
The ultraviolet (UV) absorption spectrum of brucine and its derivatives has been studied under various conditions. cdnsciencepub.com Research indicates that at least five electronic transitions are necessary to account for the spectroscopic properties of these molecules in the ultraviolet region above 190 nm. cdnsciencepub.com These transitions are tentatively assigned as the ¹Lₑ, ¹Lₐ, ¹Bₑ, and ¹Bₐ transitions, along with an n → π* transition. cdnsciencepub.com
Circular Dichroism (CD) Spectroscopy:
Applications in Advanced Stereochemical Resolution and Asymmetric Catalysis
Chiral Resolution of Racemic Organic Substrates
Brucine (B1667951), and by extension its sulfate (B86663) salt, is a well-established chiral resolving agent for racemic mixtures of acidic compounds. aksci.comsioc-journal.cn This application hinges on the ability of the chiral brucine molecule to selectively interact with one enantiomer of a racemic acid, leading to the formation of diastereomeric salts that can be separated. chiralpedia.comlibretexts.org
Diastereomeric Salt Formation Principles and Optimization
The fundamental principle behind chiral resolution using brucine sulfate heptahydrate lies in the reaction between the basic brucine molecule and a racemic acid. This acid-base reaction results in the formation of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. chiralpedia.comwikipedia.org
The efficiency of this separation is influenced by several factors, including the choice of solvent, temperature, and the presence of additives. The solvent plays a crucial role, as the difference in solubility between the two diastereomeric salts can be maximized in a specific solvent system. acs.org Optimization of these conditions is often an empirical process, requiring experimentation to achieve the best separation. wikipedia.org
Mechanistic Aspects of Chiral Recognition
The selective interaction between brucine and a particular enantiomer of a racemic acid is governed by a combination of intermolecular forces. These can include hydrogen bonding, van der Waals forces, and steric interactions. researchgate.net The complex three-dimensional structure of the brucine molecule, with its multiple stereocenters and functional groups, creates a chiral environment that allows it to "recognize" and preferentially bind to one enantiomer over the other. sioc-journal.cnresearchgate.net
Studies have shown that for certain N-acylamino acids, the recognition by brucine is influenced by hydrophobic interactions. researchgate.net The introduction of different functional groups on the acidic substrate can alter these interactions and, consequently, the efficiency of the resolution. researchgate.net
Chiral Auxiliaries and Ligand Precursors in Asymmetric Synthesis
Beyond its role in direct resolution, brucine and its derivatives serve as valuable chiral auxiliaries and precursors for chiral ligands in asymmetric synthesis. sioc-journal.cndokumen.pub A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. kashanu.ac.irchemistry-chemists.com
Modified brucine structures have been developed to act as effective chiral auxiliaries in various asymmetric transformations. sioc-journal.cn Furthermore, the inherent chirality and functionality of brucine make it an attractive scaffold for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. purdue.edu
Organocatalytic Applications in Stereospecific Reactions
Brucine was one of the first natural products to be used as an organocatalyst in a reaction that produced an enantiomeric excess. wikipedia.org Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Brucine and its derivatives, acting as Lewis bases or through other activation modes, can catalyze a range of stereospecific reactions. industryarc.com For instance, brucine N-oxide has been investigated as a catalyst in the Morita-Baylis-Hillman reaction. purdue.edu
Development of Chiral Stationary Phases and Mobile Phase Additives for Chromatographic Separations
In the realm of chromatography, this compound has found utility in the separation of enantiomers. This can be achieved in two primary ways: by incorporating brucine into the stationary phase of a chromatography column (a chiral stationary phase, or CSP) or by adding it to the mobile phase as a chiral additive. nih.govoup.com
When used as a chiral stationary phase, brucine or its derivatives are immobilized onto a solid support, creating a chiral environment within the column. oup.com As a racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. chiralpedia.com
Alternatively, adding brucine sulfate to the mobile phase can induce chiral recognition in the liquid phase. nih.gov The formation of transient diastereomeric complexes between the brucine and the enantiomers of the analyte can lead to their separation on an achiral stationary phase. nih.gov For example, brucine sulfate has been successfully used as a chiral mobile phase additive for the thin-layer chromatographic (TLC) separation of citalopram (B1669093) enantiomers. nih.gov
Computational Chemistry and Theoretical Chemical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of brucine (B1667951) and its derivatives. sci-hub.semdpi.com DFT methods allow for the calculation of various molecular descriptors that help in identifying the most reactive parts of the molecule. researchgate.net
Studies on brucine have utilized DFT to predict its molecular structure and interpret its spectral properties. sci-hub.se Natural Bond Orbital (NBO) analysis, a quantum chemical technique, has revealed strong hyperconjugative interactions within the brucine molecule. Specifically, a significant interaction energy (47.24 kcal/mol) is observed between the orbital containing the lone pair of electrons on the nitrogen atom and the neighboring carbonyl (C=O) antibonding orbital. sci-hub.se
Furthermore, the molecular electrostatic potential (MEP) surface is another key output of quantum chemical calculations. The MEP map helps to visualize the three-dimensional charge distribution and identify electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species. sci-hub.seresearchgate.net
Table 1: Selected Theoretical Data for Brucine
| Parameter | Value | Method | Reference |
|---|
Molecular Modeling and Dynamics Simulations of Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the complex intermolecular interactions within the crystal lattice of brucine sulfate (B86663) heptahydrate. nih.govdovepress.com These simulations provide an atomistic-level understanding of how brucine sulfate molecules interact with each other and with the surrounding water molecules. researchgate.netfrontiersin.org
For brucine and its various solid forms, including hydrates, computational modeling has been used to explore the crystal energy landscapes. nih.gov These studies have shown that the crystal packing of brucine is significantly different from that of the structurally similar alkaloid, strychnine (B123637). nih.gov The brucine molecule possesses hydrogen bond acceptor groups but lacks donor groups. nih.gov In the hydrated forms, water molecules play a crucial role in stabilizing the crystal structure through a network of hydrogen bonds. nih.gov
In the case of brucine dihydrate, the water molecules are arranged in tetrameric rings, forming strong O–H⋯O hydrogen bonds. nih.gov Computational modeling of brucine sulfate has revealed that its crystal energy landscapes contain open frameworks with voids that can accommodate water molecules, predisposing it to hydrate (B1144303) formation. The stability of these hydrates is highly dependent on the relative humidity, and computational models can help predict these stability ranges.
MD simulations can also be employed to study the dynamics of water molecules within the crystal lattice and the mechanism of hydration and dehydration. researchgate.net These simulations can reveal the sites with higher adsorption energy and charge transfer, indicating a greater reactivity with water. researchgate.net
Prediction of Chiroptical and Spectroscopic Properties
The prediction of chiroptical and spectroscopic properties through quantum chemical calculations is a vital area of study for chiral molecules like brucine. msu.eduvanderbilt.edutaylorfrancis.com These theoretical predictions, when compared with experimental spectra, can be used to determine the absolute configuration and predominant conformations of the molecule in solution. msu.edu
Density Functional Theory (DFT) has been successfully used to predict the infrared (IR) and vibrational circular dichroism (VCD) spectra of brucine. sci-hub.se The calculated VCD spectra for brucine have shown good agreement with experimental data, indicating that the molecule has a highly rigid conformational state. sci-hub.se Specific VCD bands, such as those at 1419 cm⁻¹ and 1439 cm⁻¹, have been identified as reliable markers for the configuration of brucine. sci-hub.se
Theoretical calculations of the IR spectrum of brucine also show good agreement with experimental values, particularly in the C-H stretching region (2958 cm⁻¹, 3006 cm⁻¹, 3012 cm⁻¹, 3017 cm⁻¹, 3032 cm⁻¹, and 3043 cm⁻¹). sci-hub.se The C-C stretching vibrations are predicted to appear in the 1600 cm⁻¹ to 1450 cm⁻¹ frequency range in the simulated spectrum. sci-hub.se
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Brucine
| Spectroscopic Feature | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Method | Reference |
|---|---|---|---|---|
| C-H Stretching Modes | Not specified in snippet | 2958, 3006, 3012, 3017, 3032, 3043 | DFT | sci-hub.se |
| C-C Stretching Modes | 1670 - 1479 | 1600 - 1450 | DFT | sci-hub.se |
| VCD Band 1 | Not specified in snippet | 1419 | DFT | sci-hub.se |
Crystal Structure Prediction and Hydrate Stability Modeling
Computational methods are increasingly used to predict the crystal structure of organic molecules and to model the stability of their various solid forms, including hydrates. nih.govresearchgate.net For brucine sulfate, crystal structure prediction (CSP) has been employed to understand its propensity for hydrate formation.
CSP studies have shown that the anhydrate lattice energy landscape of brucine contains high-energy frameworks with accessible voids of about 10%, which predisposes it to form hydrates. In contrast, the crystal energy landscape of strychnine lacks these features, explaining its lower tendency to form hydrates.
The stability of different brucine sulfate hydrates has also been modeled computationally. For example, a dihydrate form has been identified as thermodynamically stable at high relative humidity, while other hydrate forms (a tetrahydrate and a 3.86-hydrate) are formed under kinetic control. The non-stoichiometric nature of some of these hydrates, where there is partial occupancy of water sites, can also be modeled using lattice energy calculations.
These computational models, in conjunction with experimental techniques like powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS), provide a comprehensive understanding of the complex interplay between relative humidity, temperature, and the stability of different hydrate forms of brucine sulfate. researchgate.net
Specialized Analytical Reagent Applications in Chemical Analysis
Spectrophotometric Reagent Applications (e.g., Anion Detection, Metal Ion Quantification)
Spectrophotometry is a widely used analytical technique based on the principle that molecules absorb light at specific wavelengths. numberanalytics.com Brucine (B1667951) sulfate (B86663) heptahydrate is a key chromogenic reagent in several spectrophotometric methods, particularly for the determination of nitrate (B79036) and certain metal ions. thermofisher.comeastindiachemicals.com
Anion Detection: Nitrate Quantification
The most well-known application of brucine sulfate is in the colorimetric determination of nitrate ions (NO₃⁻) in water samples. thermofisher.comnemi.gov This method, approved by the U.S. Environmental Protection Agency (EPA) as Method 352.1, is based on the reaction of nitrate with brucine in a concentrated sulfuric acid solution. thermofisher.comnemi.gov The reaction produces a yellow-colored complex, and the intensity of the color, measured at an absorbance of 410 nm, is directly proportional to the nitrate concentration. thermofisher.comosti.gov
The reaction is sensitive and can be used for nitrate-nitrogen concentrations in the range of 0.1 to 2 mg/L. nemi.gov However, the relationship between absorbance and concentration does not strictly follow Beer's Law, meaning a calibration curve is necessary for accurate quantification. osti.gov The reaction rate is significantly influenced by the heat generated during the addition of sulfuric acid, requiring controlled conditions for reproducible results. osti.gov
Several factors can interfere with the analysis. Dissolved organic matter can cause off-colors, while strong oxidizing and reducing agents can also interfere. nemi.gov The presence of residual chlorine can be eliminated with sodium arsenite. nemi.gov The effect of salinity is mitigated by adding sodium chloride to the standards, samples, and blanks. nemi.gov
A typical procedure involves treating the water sample with a brucine-sulfanilic acid reagent in the presence of sulfuric acid. thermofisher.comriccachemical.com The addition of sulfanilic acid helps to destroy any interfering nitrites. After a specific reaction time at a controlled temperature, the absorbance of the resulting yellow solution is measured. thermofisher.com
Table 1: Key Parameters for Spectrophotometric Nitrate Determination using Brucine Sulfate
| Parameter | Value/Condition | Source |
|---|---|---|
| Analytical Wavelength (λmax) | 410 nm | thermofisher.comosti.gov |
| Reagents | Brucine sulfate, Sulfanilic acid, Sulfuric acid | thermofisher.comriccachemical.com |
| Concentration Range | 0.1 - 2 mg/L nitrate-nitrogen | nemi.gov |
| Color of Complex | Yellow | thermofisher.comosti.gov |
| Key Interferences | Dissolved organic matter, strong oxidizing/reducing agents, chlorine, nitrite | nemi.govosti.gov |
Metal Ion Quantification
Brucine sulfate has also been utilized as a reagent for the spectrophotometric determination of bismuth. eastindiachemicals.com While specific details on the reaction mechanism and conditions are less commonly documented than the nitrate method, it is recognized as a reagent for this purpose. eastindiachemicals.com Other research has explored the use of brucine in combination with reagents like periodate (B1199274) to form colored complexes for quantifying other compounds, demonstrating its versatility in developing new spectrophotometric methods. scholarsresearchlibrary.com For instance, brucine reacts with periodate to form o-quinone (bruciquinone), which can then react with a primary amine to produce a colored derivative measurable at 520 nm. scholarsresearchlibrary.com
Electrochemical Sensing and Sensor Development in Chemical Systems
Brucine sulfate heptahydrate has found applications in the field of electrochemistry, particularly in the development of sensitive and selective sensors. These sensors are used for the direct determination of brucine itself and can be adapted for other analytical purposes.
Researchers have successfully developed electrochemical sensors for brucine detection using modified electrodes. One such sensor utilizes a poly(aspartic acid)-modified glassy carbon electrode. researchgate.net This modified electrode significantly enhances the electrochemical activity of brucine, allowing for its sensitive determination. researchgate.net The electrochemical process at the sensor surface involves a two-proton and two-electron transfer, and the reaction is primarily diffusion-controlled. researchgate.net
Under optimized conditions, these sensors exhibit a wide linear range and a very low detection limit. For example, one study reported a linear range for brucine detection from 5.0 x 10⁻⁸ to 9.0 x 10⁻⁵ mol L⁻¹ with a detection limit of 3 x 10⁻⁸ mol L⁻¹. researchgate.net Another sensor, developed for quantification at physiological pH, demonstrated a dynamic linear range from 1 nM to 8 µM with a detection limit as low as 0.11 nM. researchgate.net These sensors have shown good stability and reproducibility, making them suitable for practical applications, including the detection of brucine in pharmaceutical formulations. researchgate.net
Applications in General Analytical Separation Techniques
Beyond its use as a reaction reagent, brucine sulfate is employed in analytical separation techniques. Its chiral nature makes it a valuable tool in the separation of enantiomers.
Brucine is used as a chiral selector or resolving agent in chromatographic methods like High-Performance Liquid Chromatography (HPLC). Enantiomers, which are non-superimposable mirror images of a chiral molecule, often have identical physical properties, making them difficult to separate by conventional means. Chiral selectors like brucine create a chiral environment, allowing for differential interaction with the enantiomers of another compound. This differential interaction leads to different retention times in a chromatographic system, enabling their separation and quantification.
The separation mechanism often involves ionic interactions between the brucine selector and the analyte. Brucine has been successfully used to resolve various racemic mixtures, contributing to advancements in stereochemistry and pharmaceutical analysis where the separation of enantiomers is often crucial.
Environmental Chemical Fate and Degradation Studies
Photodegradation Pathways and Kinetics
Photodegradation involves the breakdown of chemical compounds by light energy. This can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, where other light-absorbing substances in the environment (photosensitizers) generate reactive species that then degrade the compound. uni-tuebingen.de
For brucine (B1667951), if released to the atmosphere, it is expected to exist solely in the particulate phase due to its low vapor pressure. nih.gov This particulate-phase brucine can be removed from the atmosphere through direct photolysis. nih.gov An estimation of its atmospheric fate suggests that the vapor-phase reaction of brucine with photochemically-produced hydroxyl radicals proceeds with a calculated rate constant. This corresponds to an atmospheric half-life of approximately 7 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov
While specific studies on the aqueous photodegradation pathways and kinetics of brucine are not widely available, the general principles of photolysis in water are well-established. nih.govmostwiedzy.pl The process is influenced by factors such as water chemistry, the presence of dissolved organic matter, and the intensity and wavelength of sunlight. rsc.org Safety data for brucine sulfate (B86663) heptahydrate often recommend avoiding direct sunlight, which implies a potential for photodegradation. lobachemie.com For the related alkaloid strychnine (B123637), the photolysis process does not appear to be a significant degradation pathway. Given the structural similarities, this might suggest that direct photolysis in water is not the primary degradation route for brucine either, though specific experimental data is needed for confirmation.
Adsorption and Mobility in Environmental Matrices
Adsorption to soil and sediment is a critical process that influences a chemical's mobility and bioavailability in the environment. enviro.wiki The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Based on a structure estimation method, brucine has an estimated Koc value of 81. nih.gov This relatively low value suggests that brucine is expected to have high mobility in soil. nih.gov Furthermore, due to its solubility in water, it is considered likely to be mobile in the environment and may spread in water systems. fishersci.com
However, the mobility of brucine is more complex than suggested by the Koc value alone. Brucine is a basic compound with a pKa of 8.28, meaning it will exist primarily in its ionized (cationic) form in most environmental soils and waters (pH 5 to 9). nih.gov The adsorption and mobility of ionizable organic compounds are distinctively different from those of neutral compounds, as they are strongly influenced by electrostatic interactions with charged surfaces on soil minerals and organic matter. researchgate.net The binding mechanism for the related alkaloid strychnine involves a combination of cation exchange and surface adsorption to both organic and inorganic soil fractions, with sorption affinity varying significantly with soil type, pH, and clay content. researchgate.netresearchgate.net
Experimental data for brucine sorption to clay minerals supports the importance of these interactions. In one study, the sorption coefficient for brucine on montmorillonite (B579905) clay was found to be significant, demonstrating strong binding to this type of environmental matrix. researchgate.net This indicates that despite a low estimated Koc, brucine's mobility could be substantially retarded in clay-rich soils through cation exchange mechanisms.
Table 1: Adsorption and Mobility Data for Brucine
| Parameter | Value | Soil/Matrix | Type | Source |
|---|---|---|---|---|
| Koc | 81 | Not Specified | Estimated | nih.gov |
| Mobility Potential | High | Soil | Inferred from Koc and solubility | nih.govfishersci.com |
Chemical Persistence and Degradability in Environmental Systems
The persistence of a chemical is its ability to remain in a particular environment in an unaltered form, typically measured by its degradation half-life. Brucine is not expected to undergo chemical hydrolysis due to the lack of hydrolyzable functional groups. nih.gov Its primary degradation pathway in soil is considered to be biodegradation. researchgate.net
In laboratory studies under aerobic conditions, brucine has been shown to degrade in soil. nih.gov The half-life can vary depending on the specific soil characteristics. For example, when incubated in the dark at 20°C, brucine had a half-life of 23.1 days in a Texas soil (pH 7.8) and 37.1 days in a Mississippi soil (pH 4.8). nih.gov This suggests that microbial degradation does occur, but the rate is dependent on environmental conditions. For the closely related compound strychnine, studies have also shown that it is biodegraded in soil, with over 90% disappearing within approximately 40 days under optimal conditions. researchgate.net However, other studies have reported much slower degradation for strychnine, with half-lives exceeding 40 weeks in different soil types, highlighting the critical influence of the soil environment on persistence. researchgate.net
In aquatic systems, information is less clear. Multiple safety assessments state that brucine sulfate heptahydrate is harmful to aquatic life with long-lasting effects, which implies a degree of persistence or chronic toxicity in the aquatic environment. lobachemie.com While its water solubility might suggest low persistence, it may not be readily degradable in wastewater treatment plants. fishersci.com The potential for long-term adverse effects suggests that degradation in aquatic systems may be slow, allowing the compound to persist. lobachemie.com
Table 2: Biodegradation Half-Life of Brucine in Soil
| Soil Type (pH) | Initial Concentration | Incubation Conditions | Half-Life (days) | Source |
|---|---|---|---|---|
| Texas Soil (pH 7.8) | 180 ppm | 20°C, Dark, 16% moisture | 23.1 | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Brucine |
| This compound |
| Strychnine |
| Montmorillonite |
Q & A
Q. Why do studies report varying efficacy of brucine sulfate in chiral separations?
- Root causes :
- Mobile phase additives : Heparin sodium or chondroitin sulfate reduce resolution compared to brucine sulfate .
- Batch variability : Source-dependent purity (e.g., ACS reagent vs. technical grade) alters enantioselectivity.
- Solution : Standardize suppliers (e.g., Sigma-Aldrich S-9626 enzyme preparations) and validate each batch via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
